molecular formula C36H44N4O6S3 B2702095 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane CAS No. 112193-80-3

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane

Cat. No. B2702095
M. Wt: 724.95
InChI Key: OZWGNPVYVRIYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane is a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which has made a significant impact on the field of diagnostic imaging . It is used as ligands for catalysts .


Synthesis Analysis

Two improved routes to synthesize 1-benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-tetraazacyclododecane-1-acetic acid ethyl ester are described . The synthesis of 1-{2-[4-(maleimido-N-propylacetamidobutyl)amino]-2-oxoethyl}-1,4,7,10-tetraazacyclododecane-4,7,10-triacetic acid and its Y, Ho, Tm, and Lu complexes are also reported .


Molecular Structure Analysis

The 1H and 13C NMR spectra of the new compounds as well as the single crystal X-ray structure analyses of the intermediates 4-benzyl-1,7-bis (p-toluenesulfonyl)diethylenetriamine and 1,4,7-tris (p-toluenesulfonyl)diethylenetriamine are reported and discussed .


Chemical Reactions Analysis

The versatility of DOTA, to which 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane is related, allows it to complex a variety of metal ions and be modified for different disease states . This has driven research into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted, and dual-modal imaging agents .


Physical And Chemical Properties Analysis

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane is soluble in water . It is hygroscopic in nature .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes and Complex Formation : Research by Kohl et al. (2007) outlined improved synthetic routes for creating 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane. The study also explored its complexation with rare earth elements, providing insight into its potential in coordination chemistry and material science (Kohl et al., 2007).

  • Lanthanide Complexation for Molecular Recognition : Regueiro-Figueroa et al. (2010) investigated the creation of ligands containing 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane and their ability to form lanthanide complexes. This work is significant for understanding the molecular recognition processes, particularly in the context of binding with specific molecules like saccharides (Regueiro-Figueroa et al., 2010).

Ligand Development and Potential Therapeutic Applications

  • Development of Contrast Agents : A study by Sang-Ihn et al. (1993) on the synthesis and characterization of gadolinium(III) chelate of 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane derivatives highlights its relevance in developing contrast agents for magnetic resonance imaging (MRI) (Sang-Ihn et al., 1993).

  • Stem Cell Imaging : Kim et al. (2015) explored the use of 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane derivatives as PET radiotracers for stem cell imaging. This study contributes to the field of medical imaging, especially in tracking the distribution and behavior of transplanted stem cells (Kim et al., 2015).

Safety And Hazards

The compound should be stored in cool, dry conditions in well-sealed containers . It should be stored under dry inert gas . It is incompatible with oxidizing agents .

Future Directions

The remarkable versatility of DOTA, how it has crossed the imaging modality boundaries, and how it has been successfully transferred into the clinic, suggest promising future directions for 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane and related compounds .

properties

IUPAC Name

1-benzyl-4,7,10-tris-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4O6S3/c1-30-9-15-34(16-10-30)47(41,42)38-23-21-37(29-33-7-5-4-6-8-33)22-24-39(48(43,44)35-17-11-31(2)12-18-35)26-28-40(27-25-38)49(45,46)36-19-13-32(3)14-20-36/h4-20H,21-29H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWGNPVYVRIYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane

CAS RN

112193-80-3
Record name 1-BENZYL-4,7,10-TRIS-(TOLUENE-4-SULFONYL)-1,4,7,10-TETRAAZA-CYCLODODECANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a dry flask under nitrogen was placed about 3.9 g of a 60% sodium hydride dispersion. It was washed twice with hexanes then suspended in 200 ml of dry dimethylformamide. To the mixture was added 20 g (40 mmol) of 4-benzyl-1,7-bis-(p-toluenesulfonyl)-1, 4,7-triazaheptane over 5 minutes. After the initial reaction had subsided, the mixture was heated to 110° C. for 1 hour. To the resulting hot solution was added dropwise 22.6 g (40 mmol) of diethanolamine tritosylate in 100 ml of dry dimethylformamide over 3.5 hours. After an additional 0.5 hours, the solution was allowed to cool and 20 ml of methanol was added. The volatiles were then removed on the rotary evaporator. The residue was dissolved in a mixture of 400 ml of water and 200 ml of dichloromethane. The phases were separated and the aqueous phase washed twice more with dichloromethane. The combined organic fractions were dried (magnesium sulfate), filtered, and evaporated to give a yellow oil. Crystallization was induced by the addition of about 100 ml of methanol. The mixture was kept at -5° C. overnight and the product collected by filtration. After drying, 20.4 g of a colorless solid was obtained; melting point 208°-210° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
diethanolamine tritosylate
Quantity
22.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Citations

For This Compound
2
Citations
I Lazar, Z Takacs - Synthetic Communications, 2001 - Taylor & Francis
Mono- and ditosylated 1,4,7-triazacyclononane (2, 3) were synthesized by rapid partial deprotection of 1,4,7-tritosyl-1,4,7-triazacyclononane (1) in vigorously stirred refluxing acetic acid-…
Number of citations: 3 www.tandfonline.com
IV Kubrakova, AA Formanovsky… - Mendeleev …, 1999 - pubs.rsc.org
Facile hydrolytic cleavage of a sulfonamide bond under microwave irradiation Page 1 Mendeleev Communications Electronic Version, Issue 2, 1999 (pp. 45–86) Facile hydrolytic …
Number of citations: 16 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.